4-[3-(S-Acetylthio)propyl]benzaldehyde
Description
4-[3-(S-Acetylthio)propyl]benzaldehyde is a benzaldehyde derivative featuring a propyl chain at the para position of the aromatic ring, terminating in an S-acetylthio (-SAc) group. This structural motif combines the reactivity of the aldehyde group with the versatile thioester functionality. The S-acetylthio group serves as a protective moiety for thiols, enabling applications in prodrug design, bioconjugation, and polymer chemistry.
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
S-[3-(4-formylphenyl)propyl] ethanethioate |
InChI |
InChI=1S/C12H14O2S/c1-10(14)15-8-2-3-11-4-6-12(9-13)7-5-11/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
BHBXHBYKPIRAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Hydroxybenzaldehyde (CAS 123-08-0)
- Structural Difference : Replaces the S-acetylthiopropyl group with a hydroxyl (-OH) substituent.
- Physical Properties :
- Applications: Widely used in pharmaceutical intermediates and as a flavoring agent . Demonstrates antioxidant and antimicrobial activities in ethnopharmacological studies .
- Reactivity :
4-[4-(Dimethylaminomethyl)-3-[4-[3-(dimethylamino)propyl]phenyl] Pyrazol-1-yl] Benzaldehyde (Compound 20)
- Structural Difference: Features a pyrazole ring and dimethylamino substituents instead of the S-acetylthiopropyl chain .
- Spectroscopic Properties: $^{13}\text{C NMR}$ data (δ 152.8, 144.7, etc.) indicate electron-rich aromatic systems influenced by amino groups . Contrasts with the deshielded aldehyde proton (~10 ppm in $^1\text{H NMR}$) expected in this compound.
- Biological Relevance: Amino groups enhance binding to biological targets (e.g., enzymes), whereas the S-acetylthio group may facilitate thiol-mediated uptake .
SNAP-7941 Derivatives ()
- Structural Difference: Contain acetylamino (-NHCOCH$_3$) and piperidinyl groups, contrasting with the thioester .
- Functional Comparison: Acetylamino groups improve metabolic stability, while S-acetylthio groups enable disulfide bond formation or thiol exchange . Both moieties act as protective groups but differ in hydrolysis rates (thioesters hydrolyze faster than amides).
Physicochemical and Functional Comparison Table
Research Implications and Gaps
- Biological Activity : While 4-hydroxybenzaldehyde exhibits documented antimicrobial effects , the bioactivity of this compound remains unexplored in the provided evidence.
- Structural Insights : Crystallographic data (via SHELX refinements, as in ) could elucidate conformational preferences of the S-acetylthiopropyl chain.
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